molecular formula C12H18ClN3O B10899583 (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidin-1-yl)methanone

(4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B10899583
M. Wt: 255.74 g/mol
InChI Key: HZFQTTTVNGBUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone typically involves the reaction of 4-chloro-1-methyl-1H-pyrazole with 2,6-dimethylpiperidine in the presence of a suitable catalyst. The reaction conditions often include the use of a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Ammonia (NH3) or thiol (RSH) in the presence of a base.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (4-chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-1-methyl-1H-pyrazol-5-yl)(2,6-dimethylpiperidino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-(2,6-dimethylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H18ClN3O/c1-8-5-4-6-9(2)16(8)12(17)11-10(13)7-14-15(11)3/h7-9H,4-6H2,1-3H3

InChI Key

HZFQTTTVNGBUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C2=C(C=NN2C)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.